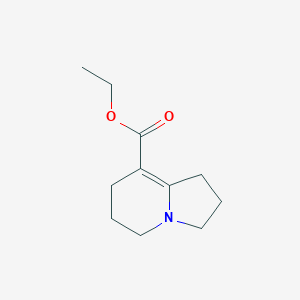
Benzylthiourea;4-tert-butylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylthiourea;4-tert-butylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 4-tert-butylbenzenesulfonic acid Benzylthiourea is an organic compound containing a benzyl group attached to a thiourea moiety, while 4-tert-butylbenzenesulfonic acid is a derivative of benzenesulfonic acid with a tert-butyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzylthiourea typically involves the reaction of benzylamine with thiourea under acidic conditions. The reaction can be carried out in an aqueous or alcoholic medium, and the product is usually obtained by recrystallization.
For the preparation of 4-tert-butylbenzenesulfonic acid, tert-butylbenzene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
Industrial production of benzylthiourea involves large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
The industrial production of 4-tert-butylbenzenesulfonic acid involves sulfonation reactors with precise temperature and concentration control. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylthiourea;4-tert-butylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonylurea derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the benzyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfonylurea derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Benzyl-substituted amines or alcohols.
Applications De Recherche Scientifique
Benzylthiourea;4-tert-butylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of benzylthiourea;4-tert-butylbenzenesulfonic acid involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylurea: Similar structure but lacks the thiourea moiety.
4-tert-Butylbenzenesulfonamide: Similar structure but with an amide group instead of a sulfonic acid group.
Thiourea: Contains the thiourea moiety but lacks the benzyl and sulfonic acid groups.
Uniqueness
Benzylthiourea;4-tert-butylbenzenesulfonic acid is unique due to the combination of the benzylthiourea and 4-tert-butylbenzenesulfonic acid moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90254-05-0 |
|---|---|
Formule moléculaire |
C18H24N2O3S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
benzylthiourea;4-tert-butylbenzenesulfonic acid |
InChI |
InChI=1S/C10H14O3S.C8H10N2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13;9-8(11)10-6-7-4-2-1-3-5-7/h4-7H,1-3H3,(H,11,12,13);1-5H,6H2,(H3,9,10,11) |
Clé InChI |
LUYNDVVDTOFVNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
![(3-Methyl-1,2-thiazol-5-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B14361446.png)



![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)


![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)



![(1E)-1,2-bis[3-(Bromomethyl)phenyl]-diazene](/img/structure/B14361498.png)

